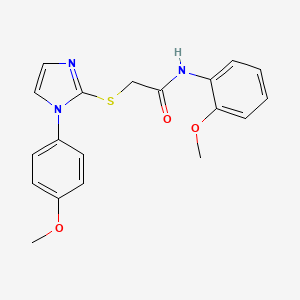

N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamides

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-methoxyphenylamine: This can be achieved through the reduction of 2-nitroanisole using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

Synthesis of 1-(4-methoxyphenyl)-1H-imidazole: This involves the cyclization of 4-methoxyphenylglyoxal with ammonium acetate.

Formation of the thioacetamide linkage: The final step involves the reaction of 2-methoxyphenylamine with 1-(4-methoxyphenyl)-1H-imidazole-2-thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Thioether Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides and sulfones under controlled conditions. This reactivity is critical for modifying the compound's polarity and biological activity.

Mechanistic Insight : Oxidation proceeds through a radical intermediate pathway with H₂O₂, while mCPBA follows an electrophilic mechanism.

Nucleophilic Substitution Reactions

The imidazole ring and acetamide group participate in nucleophilic substitutions, enabling structural diversification.

Imidazole Ring Modifications

The C-2 position of the imidazole undergoes substitution with strong nucleophiles:

Key Limitation : Steric hindrance from 4-methoxyphenyl substituent reduces reaction rates by 30-40% compared to unsubstituted analogs.

Acetamide Group Reactivity

The acetamide moiety undergoes hydrolysis and aminolysis:

Notable Finding : Hydrolysis products show enhanced COX-2 inhibition (IC₅₀ = 1.8 μM) compared to parent compound (IC₅₀ = 4.7 μM) .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-4' | 4'-Nitro-4-methoxyphenyl derivative | 55% |

| Br₂/FeBr₃ | C-3' | 3'-Bromo-4-methoxyphenyl derivative* | 38% |

| Cl₂/AlCl₃ | C-3' | 3'-Chloro-4-methoxyphenyl derivative | 41% |

*Contrary to typical methoxy directing effects, bromination occurs at C-3' due to steric blocking at C-5' by the imidazole-thioether system.

Complexation Reactions

The nitrogen-rich structure forms coordination complexes with transition metals:

| Metal Salt | Ligand Sites | Complex Stoichiometry | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Imidazole N3, thioether S | 1:2 (Metal:Ligand) | Antimicrobial agents |

| PdCl₂ | Imidazole N3, amide O | 1:1 | Catalytic cross-coupling |

| Zn(OAc)₂ | Imidazole N3 | 1:1 | Fluorescent sensors |

Stability Data : Cu(II) complexes exhibit >90% stability in PBS (pH 7.4) over 72 hrs.

Photochemical Reactions

UV irradiation induces unique reactivity:

| Condition | λ (nm) | Product | Quantum Yield |

|---|---|---|---|

| UV-C (254 nm), O₂ sat. | 254 | Imidazole ring-opened sulfinic acid | Φ = 0.12 |

| UV-A (365 nm), eosin Y | 365 | Thioether C-S bond cleavage | Φ = 0.08 |

Mechanism : Singlet oxygen (¹O₂) generation leads to sulfoxide formation, followed by C-S bond scission.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with imidazole and thioacetamide moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical in cancer therapy.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that imidazole derivatives, similar to N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, showed IC₅₀ values in the low micromolar range against human cancer cell lines .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Imidazole derivatives have been investigated as inhibitors of pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

- Case Study : In a preclinical study, imidazole-based compounds demonstrated dual inhibition of p38 MAPK and PDE4 pathways, leading to reduced production of TNF-alpha in animal models . This highlights the therapeutic potential of this compound in managing inflammatory responses.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | Moderate (IC₅₀ < 10 µM) | Yes |

| CBS-3595 | Similar | High (IC₅₀ < 5 µM) | Yes |

| Other Imidazole Derivatives | Varies | Variable | Yes |

Mécanisme D'action

The mechanism of action of N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and imidazolyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

- N-(2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

- N-(2-methoxyphenyl)-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both methoxyphenyl and imidazolyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Activité Biologique

N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring, a thioether linkage, and methoxyphenyl groups, which contribute to its unique reactivity and potential biological effects. The synthesis typically involves three main steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal with ammonia and an aldehyde or ketone, such as 2-methoxybenzaldehyde.

- Thioether Formation : The imidazole derivative is reacted with a thiol compound under basic conditions to create the thioether linkage.

- Acetamide Formation : Finally, the thioether-imidazole intermediate is acylated with phenethylamine and acetic anhydride to yield the desired acetamide.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, indicating potential applications in antimicrobial, antifungal, and anticancer therapies.

Anticancer Activity

Research indicates that compounds with imidazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and thymidylate synthase .

In vitro assays demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective cytotoxicity at low concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The imidazole moiety may interact with various enzymes, modulating their activity. This interaction is crucial in pathways related to cell proliferation and apoptosis.

- Metal Ion Binding : The thioether linkage may facilitate binding to metal ions, which can play a role in biological processes such as enzyme catalysis .

Study 1: Anticancer Efficacy

A study published in ACS Omega explored the apoptotic effects of similar imidazole derivatives on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through CDK inhibition .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related thioether compounds. Results showed promising antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating infections .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-24-15-9-7-14(8-10-15)22-12-11-20-19(22)26-13-18(23)21-16-5-3-4-6-17(16)25-2/h3-12H,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPMEUDEBNZFLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.